3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone
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Description
Molecular Structure Analysis
The molecular structure of ACB consists of a benzophenone core with a fluorine atom and a chlorine atom attached to the phenyl rings. An azetidinomethyl group is also attached to one of the phenyl rings.Physical And Chemical Properties Analysis
ACB is a white crystalline solid. It has a molecular weight of 347.8 g/mol. The density of ACB is 1.294g/cm3 . It has a boiling point of 429.3ºC at 760 mmHg .Scientific Research Applications
Synthesis and Characterization
Compounds related to 3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone have been synthesized through various chemical reactions, involving intermediates like 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone. These syntheses often employ catalysts such as 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3, showcasing the chemical versatility and reactivity of these compounds (Satheeshkumar et al., 2017).
The structural characterization of these compounds is typically conducted using techniques like FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction. Such studies not only confirm the molecular geometry but also help in understanding the electronic structure through DFT calculations, providing insights into their chemical reactivity and physical properties.
Potential Applications
These synthesized compounds are explored for various biological activities, such as antimicrobial properties. For instance, azetidinones and thiazolidinones derivatives have shown significant antimicrobial activity, highlighting their potential as therapeutic agents (Mistry et al., 2016).
Additionally, the photophysical properties like UV emission and fluorescent quantum yields of these compounds are investigated, suggesting their possible applications in materials science, particularly in the development of new fluorescent materials or sensors (Satheeshkumar et al., 2017).
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAXXFCHXQSSGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643263 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone | |
CAS RN |
898771-83-0 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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